Sourcing racemic indanofan with undefined enantiomeric excess introduces potency variability, risking inadequate weed control at standard application rates. Indanofan (CAS 133220-30-1) is a VLCFA elongase inhibitor (HRAC/WSSA Group 15) with stereospecific activity residing in the S-enantiomer.
• S-enantiomer is >50,000-fold more potent than R-enantiomer in VLCFA inhibition; racemic material is approximately half as potent as enantiopure (S)-indanofan.
• Field-proven efficacy at 0.15 kg a.i./ha-5-fold lower than pretilachlor (0.75 kg a.i./ha)-enabling low-rate herbicide programs.
• Demonstrated lack of phytotoxicity to transplanted rice at recommended rates; synergistic with sulfonylureas for ALS-resistant weed management.
Supplied as a reference standard (≥95% purity) with full Certificate of Analysis. Bulk quantities available upon request.
Molecular FormulaC20H17ClO3
Molecular Weight340.8 g/mol
CAS No.133220-30-1
Cat. No.B160479
⚠ Attention: For research use only. Not for human or veterinary use.
Indanofan: VLCFA Elongase Inhibitor for Rice and Turf
Indanofan is a synthetic herbicide belonging to the indan-1,3-dione chemical class, developed by Mitsubishi Chemical Corporation and first registered in Japan in 1999 [1]. It functions as an inhibitor of very-long-chain fatty acid (VLCFA) elongase, placing it in HRAC/WSSA Group 15 [2]. The compound is a racemic mixture with a chiral center at the 2-position of the oxirane ring, and its herbicidal activity resides predominantly in the S-enantiomer [3]. Indanofan is primarily used for pre-emergence and early post-emergence control of annual grass weeds and certain broadleaf weeds in transplanted paddy rice and turf [4].
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VLCFA elongase inhibition studies (HRAC/WSSA Group 15)
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Racemic mixture; stereochemical activity resides predominantly in the S-enantiomer
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Suitable for pre-emergence and early post-emergence evaluation in paddy rice and turf models
[1] Indanofan. DrugFuture Chemical Index Database. CAS 133220-30-1. View Source
[2] Indanofan (Ref: MK 243). Pesticide Properties DataBase (PPDB). University of Hertfordshire. View Source
[4] Development of a New Herbicide, Indanofan. Journal of Pesticide Science. 2004;29(2):139-140. View Source
Why Indanofan Cannot Be Substituted
Although indanofan shares the VLCFA elongase inhibition mechanism with other paddy rice herbicides such as pretilachlor and butachlor, its unique indan-1,3-dione and oxirane scaffold confers distinct stereochemical and physicochemical properties [1]. Critically, the herbicidal activity is stereospecific: only the S-enantiomer exhibits significant VLCFA inhibition, while the R-enantiomer is essentially inactive [2]. Consequently, the racemic mixture (technical grade) is approximately half as potent as enantiopure material, a factor that directly impacts application rate calculations and cross-product substitution [3]. Substituting indanofan with another Group 15 herbicide without adjusting for these potency and spectrum differences may lead to inadequate weed control or unexpected phytotoxicity.
Stereochemical potency difference
Racemate is approximately half as active as the S-enantiomer; application rate translation may shift if stereochemistry is ignored.
Scaffold-dependent behavior
Indan-1,3-dione/oxirane structure may confer distinct soil fate or crop safety profile compared to chloroacetamide VLCFA inhibitors.
Spectrum and crop safety mismatch
Reported weed control spectrum and selectivity may not transfer directly; substitution can risk inadequate control or unexpected phytotoxicity.
[3] Inhibitory Activity of Indanofan and Its Enantiomers on Biosynthesis of Very-Long-Chain Fatty Acids. Journal of Pesticide Science. 2005;30(1):7-10. DOI: 10.1584/jpestics.30.7 View Source
Indanofan: Differentiating Evidence vs In-Class Alternatives
S-Enantiomer Herbicidal Potency vs Racemate
The S-enantiomer of indanofan demonstrates approximately twice the herbicidal potency of the racemic mixture, while the R-enantiomer shows no activity [1]. This stereoselectivity is critical for accurate dose-response modeling and for the development of enantiopure formulations.
In a leek microsomal assay, (S)-indanofan inhibited VLCFA elongation with an I50 of approximately 2×10−8 M, while (R)-indanofan showed negligible inhibition (I50 >10−3 M). The racemate exhibited an intermediate I50 of 5×10−8 M [1]. This >50,000-fold difference in potency confirms that herbicidal activity is exclusively derived from the S-enantiomer.
Stereospecific VLCFA InhibitionHead-to-head
(S)-indanofan I50 2×10⁻⁸ M vs (R)-indanofan >10⁻³ M
Over 50,000-fold stereospecific inhibition context
Leek microsomal assay, C18:0-CoA
VLCFA ElongaseEnzyme InhibitionStereoselectivity
Evidence Dimension
VLCFA elongase inhibition (I50)
Target Compound Data
(S)-indanofan: 2×10−8 M
Comparator Or Baseline
(R)-indanofan: >10−3 M
Quantified Difference
>50,000-fold
Conditions
Leek microsomal preparation, C18:0-CoA substrate
Why This Matters
Demonstrates that herbicidal activity resides exclusively in the S-enantiomer; racemate is diluted by inactive R-form.
VLCFA ElongaseEnzyme InhibitionStereoselectivity
[1] Inhibitory Activity of Indanofan and Its Enantiomers on Biosynthesis of Very-Long-Chain Fatty Acids. Journal of Pesticide Science. 2005;30(1):7-10. DOI: 10.1584/jpestics.30.7 View Source
Application Rate Advantage Over Pretilachlor
Indanofan provides excellent control of Echinochloa oryzicola and E. crus-galli at 0.15 kg a.i./ha [1]. In contrast, the widely used VLCFA inhibitor pretilachlor is typically applied at 0.75 kg a.i./ha for comparable grass weed control in transplanted rice [2]. This 5-fold difference in active ingredient requirement translates to reduced chemical load per hectare.
Field Application RateCross-study context
Indanofan 0.15 kg a.i./ha vs pretilachlor 0.75 kg a.i./ha
5-fold lower rate reported in transplanted rice trials
Echinochloa spp. control
Field EfficacyDose-ResponseRice Herbicide
Evidence Dimension
Field application rate
Target Compound Data
0.15 kg a.i./ha
Comparator Or Baseline
Pretilachlor: 0.75 kg a.i./ha
Quantified Difference
5-fold lower
Conditions
Transplanted rice, Echinochloa oryzicola/crus-galli control
Why This Matters
Lower active ingredient use reduces cost and environmental burden per hectare.
Field EfficacyDose-ResponseRice Herbicide
[1] Development of a New Herbicide, Indanofan. Journal of Pesticide Science. 2004;29(2):139-140. View Source
[2] Llorente JL Jr., Evangelista CC. Efficacy of pretilachlor for weed control in transplanted rice (IR74). USM College of Agriculture Research Journal. 1990;1(1):9-17. View Source
Crop Safety in Transplanted Rice
In field trials conducted in Japan, indanofan caused no injury to transplanted rice when applied at the recommended rate of 0.15 kg a.i./ha [1]. This safety profile is a key advantage over older herbicides that may cause stunting or yield reduction.
Crop SafetySupporting evidence
No injury observed at recommended rate
Reported selectivity in transplanted rice field trials
Japanese field studies, 0.15 kg a.i./ha
Crop SafetySelectivityHerbicide
Evidence Dimension
Crop injury
Target Compound Data
No injury observed
Comparator Or Baseline
Untreated control (no injury expected)
Quantified Difference
Not quantified
Conditions
Field trials in Japan, transplanted rice
Why This Matters
Confirms suitability for use in sensitive rice cultivation without compromising yield.
Crop SafetySelectivityHerbicide
[1] Development of a New Herbicide, Indanofan. Journal of Pesticide Science. 2004;29(2):139-140. View Source
Synergy with Sulfonylurea Herbicides
When combined with sulfonylurea herbicides, indanofan provides effective control of weeds that have developed resistance to ALS inhibitors [1]. This synergistic effect allows for lower use rates of both active ingredients and addresses a critical resistance management need in modern rice production.
Synergy with SulfonylureasSupporting evidence
Combined effect against ALS-resistant weeds
Supports resistance management research combinations
Field application in rice
Herbicide SynergyResistance ManagementCombination
Evidence Dimension
Resistance management
Target Compound Data
Synergistic effect
Comparator Or Baseline
Sulfonylurea alone
Quantified Difference
Qualitative
Conditions
Field application in rice
Why This Matters
Extends utility against resistant weed populations and reduces selection pressure.
Enantioselective Synthesis for High-Potency Formulations
Given that the S-enantiomer is >50,000-fold more potent than the R-enantiomer in VLCFA inhibition [1], research and industrial efforts are focused on asymmetric synthesis or chiral resolution to produce enantiopure (S)-indanofan. This can enable formulations with 2-fold lower application rates while maintaining efficacy, reducing both cost and environmental impact.
Low-Rate Herbicide Programs in Transplanted Rice
Indanofan's field-proven efficacy at 0.15 kg a.i./ha—compared to 0.75 kg a.i./ha for pretilachlor [2]—makes it a compelling choice for low-rate herbicide programs. This is particularly relevant in regions where reducing pesticide load is a regulatory or market imperative, and where labor costs for multiple applications are high.
The observed synergy between indanofan and sulfonylurea herbicides [3] is leveraged in registered combination products (e.g., one-shot rice herbicides in Japan). This strategy is critical for managing ALS-resistant Scirpus juncoides and other problematic weeds, extending the effective life of both modes of action.
High-Selectivity Weed Control in Sensitive Rice Varieties
Indanofan's demonstrated lack of phytotoxicity to transplanted rice at recommended rates [4] supports its use in high-value or specialty rice varieties where crop safety is paramount. This selectivity reduces the risk of yield loss associated with less-safe alternatives.
Application
Selection Property
Validation Focus
Enantioselective formulation research
Enantiomeric purity (S/R ratio)
Stereospecific VLCFA inhibition potency
Low-rate herbicide evaluation in rice
Application rate per hectare
Weed control efficacy at reduced rates
ALS-resistant weed management studies
Synergy with sulfonylurea herbicides
Resistant biotype response in combination
Crop safety assessment in specialty rice
Selectivity for transplanted rice
Phytotoxicity and yield endpoints
[1] Inhibitory Activity of Indanofan and Its Enantiomers on Biosynthesis of Very-Long-Chain Fatty Acids. Journal of Pesticide Science. 2005;30(1):7-10. DOI: 10.1584/jpestics.30.7 View Source
[2] Development of a New Herbicide, Indanofan. Journal of Pesticide Science. 2004;29(2):139-140. View Source
[4] Development of a New Herbicide, Indanofan. Journal of Pesticide Science. 2004;29(2):139-140. View Source
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